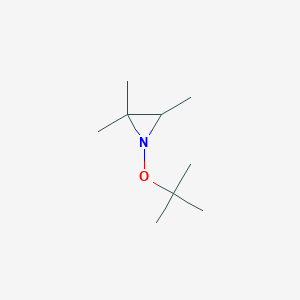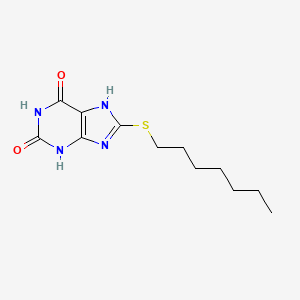
Xanthine, 8-(heptylthio)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Xanthine, 8-(heptylthio)-: is a derivative of xanthine, a purine base found in most human body tissues and fluids Xanthine derivatives are known for their pharmacological activities, including their use as stimulants and bronchodilators
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of xanthine derivatives, including Xanthine, 8-(heptylthio)-, typically involves the reaction of 5,6-diaminouracil derivatives with carboxylic acids or aldehydes . The specific conditions for the synthesis of Xanthine, 8-(heptylthio)- may involve the use of sulfur-containing reagents to introduce the heptylthio group.
Industrial Production Methods: Industrial production of xanthine derivatives often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
化学反応の分析
Types of Reactions: Xanthine, 8-(heptylthio)- can undergo various chemical reactions, including:
Oxidation: Conversion to uric acid by xanthine oxidase.
Reduction: Potential reduction of the heptylthio group under specific conditions.
Substitution: Introduction of different functional groups at various positions on the xanthine ring.
Common Reagents and Conditions:
Oxidation: Xanthine oxidase enzyme.
Reduction: Reducing agents such as hydrogen gas or metal hydrides.
Substitution: Halogenating agents, alkylating agents, or other electrophiles.
Major Products:
Oxidation: Uric acid.
Reduction: Reduced xanthine derivatives.
Substitution: Various substituted xanthine derivatives with different functional groups.
科学的研究の応用
Chemistry: Xanthine, 8-(heptylthio)- is used as a scaffold in medicinal chemistry for the development of new drugs with enhanced pharmacological properties .
Biology: In biological research, xanthine derivatives are studied for their role in purine metabolism and their effects on various biological pathways .
Medicine: Xanthine, 8-(heptylthio)- and its derivatives are investigated for their potential therapeutic applications, including as bronchodilators, anti-inflammatory agents, and central nervous system stimulants .
Industry: In the industrial sector, xanthine derivatives are used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals .
作用機序
Xanthine, 8-(heptylthio)- exerts its effects by interacting with various molecular targets and pathways. The primary mechanism involves the inhibition of phosphodiesterase enzymes, leading to increased levels of cyclic AMP (cAMP) and subsequent relaxation of smooth muscle cells . Additionally, xanthine derivatives can antagonize adenosine receptors, resulting in increased alertness and bronchodilation .
類似化合物との比較
Caffeine (1,3,7-trimethylxanthine): A well-known stimulant with similar bronchodilator effects.
Theobromine (3,7-dimethylxanthine): Found in cocoa, with milder stimulant effects compared to caffeine.
Theophylline (1,3-dimethylxanthine): Used as a bronchodilator in the treatment of asthma.
Uniqueness: Xanthine, 8-(heptylthio)- is unique due to the presence of the heptylthio group, which may enhance its lipophilicity and bioavailability compared to other xanthine derivatives. This structural modification can lead to improved pharmacokinetic properties and potentially broader therapeutic applications .
特性
CAS番号 |
73840-30-9 |
|---|---|
分子式 |
C12H18N4O2S |
分子量 |
282.36 g/mol |
IUPAC名 |
8-heptylsulfanyl-3,7-dihydropurine-2,6-dione |
InChI |
InChI=1S/C12H18N4O2S/c1-2-3-4-5-6-7-19-12-13-8-9(15-12)14-11(18)16-10(8)17/h2-7H2,1H3,(H3,13,14,15,16,17,18) |
InChIキー |
JTVLGYIEMWWNRW-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCSC1=NC2=C(N1)C(=O)NC(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



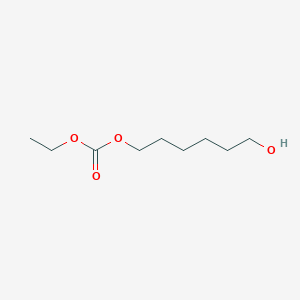
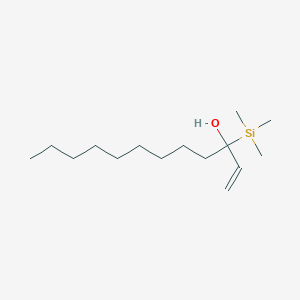
![3-(3-Oxobutyl)bicyclo[3.1.1]heptan-2-one](/img/structure/B14462245.png)
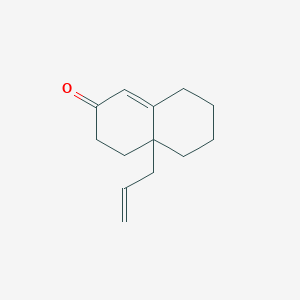
![4-[1-(Morpholin-4-yl)cyclohexyl]-2,6-diphenyl-1,4-dihydro-1,3,5-triazine](/img/structure/B14462254.png)
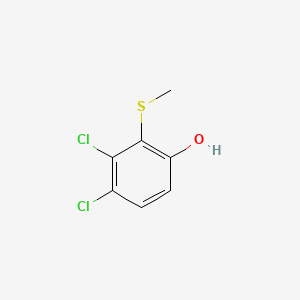
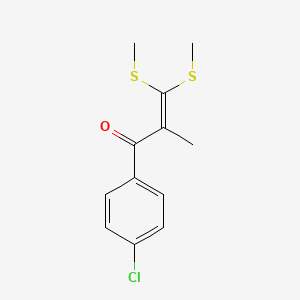
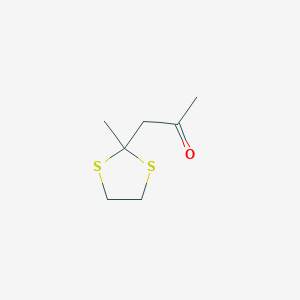
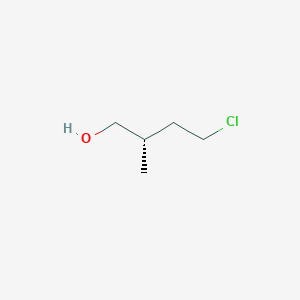
![N-[3-(4-Methylpiperazin-1-YL)propyl]formamide](/img/structure/B14462281.png)
![N-[6-Amino-1-(2-hydroxypropyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]acetamide](/img/structure/B14462311.png)
![1-[4-Methyl-1-(prop-1-en-2-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14462315.png)
